

Pde4-IN-14 (Morcamilast): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Pde4-IN-14*

Cat. No.: *B15138799*

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An In-depth Review of the Selective PDE4 Inhibitor CAS Number 2231329-25-0

This technical guide provides a comprehensive overview of **Pde4-IN-14**, also known as Morcamilast or ME3183, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the core properties, mechanism of action, and experimental data related to this compound.

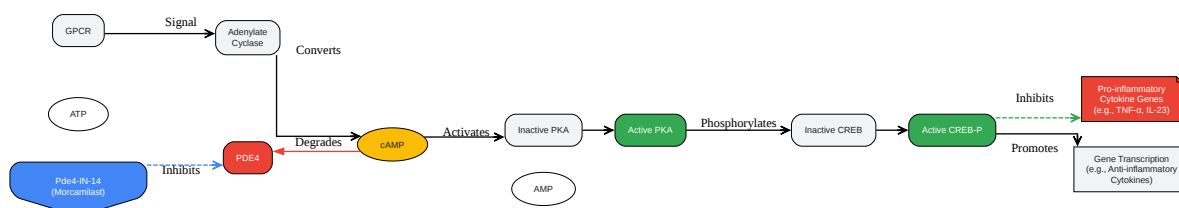
Core Properties and Specifications

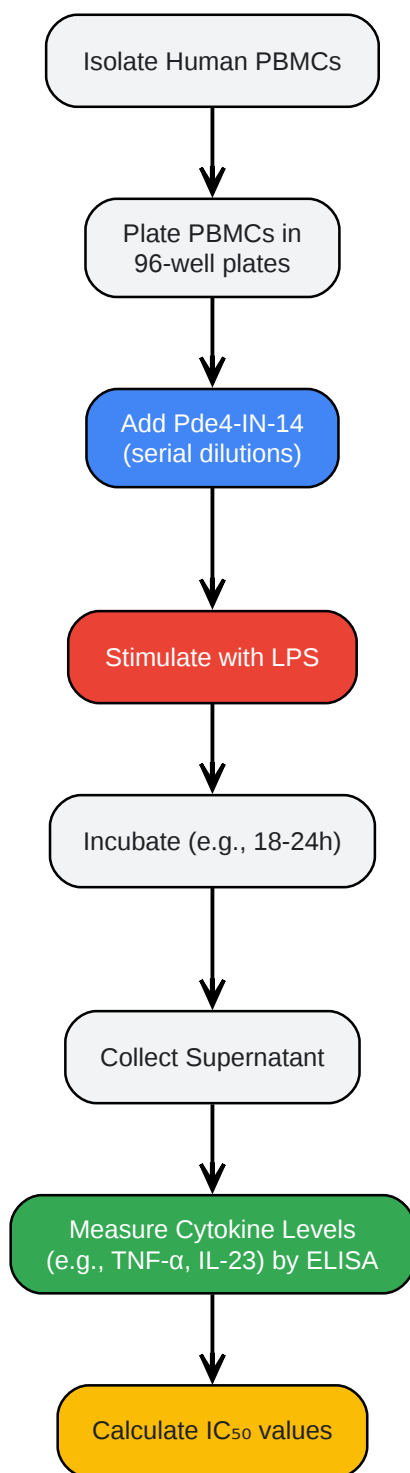
Pde4-IN-14 is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. Its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the production of various pro-inflammatory and anti-inflammatory cytokines.^[1]

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 2231329-25-0 | [2] |
| Synonyms | Morcamilast, ME3183 | [3][4] |
| Molecular Formula | C ₁₉ H ₂₀ F ₂ N ₄ O ₃ S | [2] |
| Molecular Weight | 422.45 g/mol | [2] |
| Appearance | Solid | [5] |
| Storage | Store at -20°C | [2] |

Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes, particularly in immune and inflammatory cells. By inhibiting PDE4, **Pde4-IN-14** prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of downstream transcription factors, such as the cAMP response element-binding protein (CREB). This cascade of events ultimately leads to the suppression of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.





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